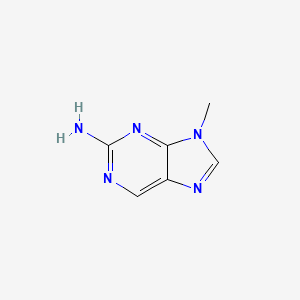

9-Methyl-9H-purin-2-amine

Description

Properties

IUPAC Name |

9-methylpurin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5/c1-11-3-9-4-2-8-6(7)10-5(4)11/h2-3H,1H3,(H2,7,8,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSKCTDOPSVEIPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=CN=C(N=C21)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80559268 | |

| Record name | 9-Methyl-9H-purin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80559268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5752-08-9 | |

| Record name | 9-Methyl-9H-purin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80559268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Theoretical Frameworks of Purine Chemistry in Biological Systems

Purines, a class of nitrogenous heterocyclic compounds, are fundamental to all known life, forming the basis of essential biomolecules such as DNA and RNA. nih.govnih.gov Their structure, a fusion of a pyrimidine (B1678525) and an imidazole (B134444) ring, allows for a wide range of chemical modifications and biological activities. rsc.orgresearchgate.netrsc.org The metabolic processes of all living organisms are heavily reliant on purines and their synthetic derivatives. rsc.orgrsc.org

The biological significance of purines extends beyond their role in nucleic acids. They are involved in intracellular signal transduction and can act as direct neurotransmitters. rsc.org Purine (B94841) nucleotides like adenosine (B11128) triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP) are crucial energy carriers, while cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) are key second messengers. rsc.org The diverse functions of purines are a direct result of their unique structural characteristics, which allow them to interact with a multitude of biological targets, including enzymes and receptors. rsc.org

The reactivity of the purine ring system, with its seven reactive centers, provides a versatile platform for the synthesis of a vast array of bioactive molecules. nih.gov Chemical modifications such as alkylation, amination, and halogenation can be applied to the purine nucleus to modulate its biological properties. rsc.orgresearchgate.netrsc.org This inherent adaptability has made purine derivatives a "privileged scaffold" in drug discovery, leading to the development of antiviral, anticancer, and anti-inflammatory agents. nih.govnih.govresearchgate.netrsc.org

Historical Context and Evolution of Research on N9 Methylated Purine Scaffolds

The study of purine (B94841) alkaloids and their methylated derivatives has a rich history, particularly in the context of natural products like caffeine (B1668208) and theobromine. Research into N9-methylated purine scaffolds has evolved significantly, driven by the desire to understand their biological roles and harness their therapeutic potential.

Early research focused on the isolation and characterization of naturally occurring N-methylated purines. More recent investigations have delved into the biosynthesis of these compounds in plants, identifying key enzymes such as N-methyltransferases that are responsible for the methylation of the purine ring. royalsocietypublishing.org For instance, studies on tea plants have elucidated the pathway for theacrine formation, involving the N9-methylation of 1,3,7-trimethyluric acid. royalsocietypublishing.org

The development of synthetic methodologies has been crucial to the advancement of research on N9-methylated purines. researchgate.net These methods have enabled the creation of extensive libraries of N9-substituted purine analogs, allowing for systematic structure-activity relationship (SAR) studies. nih.gov These studies have been instrumental in identifying compounds with specific biological activities, such as kinase inhibition or receptor modulation. For example, research has shown that N9-methylation can influence the binding affinity of purine derivatives to bromodomains, a class of proteins involved in epigenetic regulation. acs.orgnih.gov

Significance of 9 Methyl 9h Purin 2 Amine As a Core Structure in Medicinal Chemistry and Chemical Biology

9-Methyl-9H-purin-2-amine serves as a crucial building block in the design and synthesis of novel bioactive compounds. Its structure, featuring a methyl group at the N9 position and an amino group at the C2 position, provides a template for creating derivatives with diverse pharmacological properties.

The N9-methylation is a key feature that can impact a molecule's biological activity. In some cases, methylation at the N9 position has been shown to abolish or weaken the binding of purine-based inhibitors to their target proteins. acs.orgnih.gov Conversely, in other contexts, the introduction of a methyl group at the 2-position of the purine (B94841) ring has been found to enhance antimicrobial and antiprotozoal activity. oslomet.no

The amino group at the C2 position offers a site for further chemical modification, allowing for the attachment of various functional groups to explore and optimize biological interactions. rsc.orgresearchgate.net The synthesis of 2-substituted agelasine (B10753911) analogs, for example, has demonstrated that modifications at this position can influence the compound's activity against cancer cell lines. oslomet.no

The versatility of the this compound scaffold is evident in the wide range of biological targets that its derivatives have been designed to address. These include protein kinases, which are critical regulators of cell signaling and are often dysregulated in diseases like cancer. smolecule.com Additionally, purine derivatives are being investigated for their potential as antiviral and antimicrobial agents. ontosight.ai

Emerging Paradigms in the Investigation of Purine Based Bioactive Molecules

Strategic Approaches for the Regioselective Synthesis of 9-Methyl-9H-purin-2-amine

The synthesis of this compound and its derivatives requires precise control over the regioselectivity of reactions, particularly at the nitrogen atoms of the purine ring and the functional groups at the C2 and C6 positions.

Controlled N9-Alkylation Protocols for Purine Amines

The alkylation of purines can occur at different nitrogen atoms, primarily N7 and N9. Achieving regioselective N9-alkylation is crucial for the synthesis of this compound. Direct methylation of 2-aminopurine (B61359) or its derivatives is a common strategy. The choice of alkylating agent, base, and solvent system plays a pivotal role in directing the methylation to the N9 position. For instance, the reaction of 2,6-diaminopurine (B158960) with methyl iodide in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF) can yield 9-Methyl-9H-purine-2,6-diamine. nih.gov

A widely employed method for achieving high N9-selectivity is the Mitsunobu reaction. This reaction involves the use of an alcohol, triphenylphosphine (B44618) (PPh3), and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). mdpi.com While effective, purification from reaction byproducts can sometimes be challenging. oslomet.no

Alternative protocols for N9-alkylation of purines, such as 2-amino-6-chloropurine, have been developed to improve regioselectivity and yield. These methods often involve the use of specific bases and solvent systems to favor alkylation at the N9 position over the N7 position. mdpi.com For example, alkylation of 2,6-dichloropurine (B15474) with alkylbromides in the presence of potassium carbonate in anhydrous DMSO has been shown to produce N9-alkylated products. mdpi.com The use of tetrabutylammonium (B224687) salts of purines can also enhance solubility and facilitate regioselective alkylation. union.edunih.gov

| Starting Material | Alkylating Agent | Base/Reagent | Solvent | Product | Yield (%) | Reference |

| 2,6-Dichloropurine | Bromomethylcyclopropane | K2CO3 | DMF | 9-(Cyclopropylmethyl)-2,6-dichloro-9H-purine | - | researchgate.net |

| 2,6-Dichloropurine | Alkylbromide | K2CO3 | DMSO | 2,6-Dichloro-9-alkyl-9H-purine | 40-70 | mdpi.com |

| 2,6-Dichloropurine | 4-Hydroxytetrahydropyran | PPh3, DIAD | THF | 2,6-Dichloro-9-(tetrahydro-2H-pyran-4-yl)-9H-purine | 72 | mdpi.com |

| 2-Amino-6-chloropurine | 1-Bromo-2-chloroethane | Tetrabutylammonium | CH2Cl2 | N9-(2-chloroethyl)-2-amino-6-chloropurine | - | union.edu |

Derivatization at the C2-Amino and C6-Positions of the Purine Ring

Starting from a pre-formed 9-methylpurine (B1201685) scaffold, further diversity can be introduced by modifying the C2-amino group and the substituent at the C6 position. A common precursor for such derivatization is 2-amino-6-chloropurine, which can be methylated at the N9 position to give 2-amino-6-chloro-9-methyl-9H-purine. The chlorine atom at the C6 position is a versatile handle for introducing a wide range of substituents via nucleophilic aromatic substitution (SNAr) reactions. The reactivity of halogens on the purine ring generally follows the order C6 > C2 > C8, allowing for selective substitution at the C6 position. arkat-usa.org

A variety of nucleophiles, including amines, alcohols, and thiols, can displace the C6-chloro substituent. For example, reaction with various amines leads to the formation of N6-substituted 2-amino-9-methyl-9H-purine derivatives. These reactions are often carried out in a suitable solvent like n-butanol at elevated temperatures. arkat-usa.orgfiu.edu

The C2-amino group can also be functionalized, for instance, through acylation or by serving as a nucleophile in coupling reactions. However, modifications at the C2-amino group are generally performed after the desired substituent at C6 is in place, due to the higher reactivity of the C6 position when a halogen is present. A postsynthetic strategy for modifying the 2-amino group involves using a 2-fluoro-6-aminopurine derivative, where the electron-withdrawing fluorine atom facilitates nucleophilic substitution at the C2 position. nih.gov

| Starting Material | Reagent | Conditions | Product | Yield (%) | Reference |

| 2,6-Dichloropurine | Propanolamine, DIPEA | n-BuOH, 70°C | 2-Chloro-6-(3-hydroxypropylamino)-9H-purine | 64 | arkat-usa.org |

| 2-Chloro-6-(3-hydroxypropylamino)-9H-purine | Aromatic Amine, TMSCl | n-BuOH, 120°C | 2-(Aryl)-6-(3-hydroxypropylamino)-9H-purine | 77-84 | arkat-usa.org |

| 2-Amino-6-chloropurine riboside | Amines | 80°C, steel bomb | 2-Amino-6-(alkylamino)purine riboside | - | fiu.edu |

| 2-Amino-6-chloropurine riboside | NaF | - | 2-Amino-6-fluoropurine riboside | - | fiu.edu |

Synthesis of Trisubstituted Purine Derivatives via Phosphorylation-Coupling Reactions

The synthesis of 2,6,9-trisubstituted purines is a major focus in the development of kinase inhibitors and other biologically active molecules. mdpi.comimtm.czrsc.orgnih.govnih.gov Starting from a 2,6-dihalo-9-methylpurine intermediate, sequential or one-pot reactions can be employed to introduce different substituents at the C2 and C6 positions.

While various cross-coupling reactions like Suzuki, Stille, and Buchwald-Hartwig are commonly used to create C-C and C-N bonds at the C2 and C6 positions, phosphorylation-coupling reactions offer an alternative route for functionalization. avcr.cz These reactions involve the formation of a carbon-phosphorus bond. For instance, decarboxylative cross-coupling reactions can form P(O)-C bonds. nih.gov Transition-metal-free phosphorylation of alkenyl acids with P(O)H compounds has also been described. nih.gov

More directly related to purine chemistry, the functionalization of hydrophosphoryl compounds can be catalyzed by diselenides, enabling the phosphorylation of amines and alcohols under mild conditions. urfu.ru While not a direct C-C coupling to the purine ring, this methodology can be used to introduce phosphate-containing conjugates to the purine scaffold, for example, at the C2-amino group or at a substituent introduced at the C6 position. Ruthenium-catalyzed C-H phosphorylation has also been reported, offering a direct way to functionalize the purine core, though this is more commonly directed at the C8 position. researchgate.net The development of new kinase inhibitors has spurred the synthesis of 2,6,9-trisubstituted purines where phosphorylation of target proteins is the biological readout, and sometimes the synthetic strategy involves phosphorylated intermediates. researchgate.netchemrxiv.org

Exploration of Chemical Reactivity and Functionalization Pathways

The chemical reactivity of this compound derivatives is largely dictated by the nature of the substituents on the purine ring. The C2-amino group and the substituent at C6 are the primary sites for further chemical transformations.

Nucleophilic Substitution Reactions on Halogenated Purine Intermediates

As previously mentioned, halogenated purines are key intermediates for the synthesis of diverse derivatives. The nucleophilic aromatic substitution (SNAr) of a halogen, typically chlorine, at the C6 position of the this compound scaffold is a highly efficient and widely used reaction. The C6 position is more electrophilic and thus more susceptible to nucleophilic attack than the C2 position. arkat-usa.org

This differential reactivity allows for the selective introduction of a wide range of nucleophiles at C6. For example, starting with 2-amino-6-chloro-9-methyl-9H-purine, reaction with various amines, alkoxides, or thiolates will preferentially occur at the C6 position. The reaction conditions can be tuned to achieve high yields, often involving heating in a polar solvent like n-butanol or isopropanol, sometimes with the addition of a base like diisopropylethylamine (DIPEA) or an acid catalyst like trimethylsilyl (B98337) chloride (TMSCl) for amine nucleophiles. arkat-usa.orgkuleuven.be Microwave irradiation has also been shown to accelerate these substitution reactions. nih.gov

| Substrate | Nucleophile | Conditions | Product | Yield (%) | Reference |

| 2,6-Dichloropurine | Cyclohexylamine | Pentanol, 70°C | 2-Chloro-6-(cyclohexylamino)-9H-purine | 76 | arkat-usa.org |

| 2,6-Dichloropurine | Propanolamine, DIPEA | n-BuOH, 70°C | 2-Chloro-6-(3-hydroxypropylamino)-9H-purine | 64 | arkat-usa.org |

| 2-Amino-6-chloropurine | Methanolic sodium methoxide | - | 2-Amino-6-methoxypurine | - | fiu.edu |

| 2-Amino-6-chloropurine | Various amines | n-BuOH, Δ | 2-Amino-6-(substituted amino)purine | - | nih.gov |

Reactions at the C2-Amino Group for Conjugate Formation

The exocyclic amino group at the C2 position of this compound provides a valuable site for the attachment of various molecular entities to form conjugates. These reactions are typically performed after the desired functionalization at the C6 position.

Amide bond formation is a common strategy for creating conjugates at the C2-amino group. This can be achieved by reacting the C2-amino group with an activated carboxylic acid, such as an acid chloride or an anhydride, or by using standard peptide coupling reagents like COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate). acs.org

Another approach involves the C2-amino group acting as a nucleophile in substitution or cross-coupling reactions. For instance, in a 2-fluoro-purine derivative, the C2-amino group can be introduced by reaction with ammonia (B1221849) or a primary amine. nih.gov Furthermore, the C2-amino group can direct C-H activation at adjacent positions on the purine ring or on a C6-aryl substituent, although this can sometimes be inhibited by the amino group itself. mdpi.com

The synthesis of purine conjugates with amino acids or peptides has been explored, often involving the nucleophilic substitution of a C6-chloro group with an amino acid ester, followed by further modifications. nih.gov These strategies allow for the creation of hybrid molecules that combine the structural features of purines with those of peptides or other biomolecules, opening avenues for the development of novel therapeutic agents and biological probes. urfu.ru

Cycloaddition and Annulation Reactions on the Purine Heterocycle

Cycloaddition and annulation reactions represent powerful strategies for the construction of complex fused heterocyclic systems from purine precursors. These reactions, particularly 1,3-dipolar cycloadditions, have been effectively employed to introduce novel ring systems onto the purine scaffold, leading to the synthesis of diverse derivatives with potential biological activities.

A notable application of this methodology involves the 1,3-dipolar cycloaddition of nitrile imines with 9-allyl-6-chloro-9H-purine. tandfonline.com This reaction proceeds by the in situ generation of nitrile imines from corresponding hydrazones or hydrazonoyl chlorides. The subsequent cycloaddition to the allyl group at the N9 position of the purine core leads to the formation of pyrazole (B372694) or pyrazoline-containing purine derivatives. tandfonline.com For instance, the reaction of 9-allyl-6-chloro-9H-purine with nitrile imines, prepared from hydrazones using N-bromosuccinimide (NBS) and triethylamine (B128534) (Et3N) under microwave irradiation or from hydrazonoyl chlorides with Et3N under reflux, yields 9-substituted (pyrazol-5-yl)methyl- or (2-pyrazolin-5-yl)methyl-9H-purines. tandfonline.com These modified purines can be further functionalized, for example, through amination reactions at the C6 position. tandfonline.com

Similarly, 1,3-dipolar cycloaddition reactions have been utilized to synthesize isoxazoline (B3343090) and isoxazole-functionalized purines. Nitrile oxides, generated in situ from (purin-9-yl)acetaldehyde oximes, react with various dipolarophiles such as allyloxycoumarins to yield 3,5-disubstituted isoxazolines. nih.gov In a specific example, (purin-9-yl)acetaldehyde oximes react with coumarinyl acrylates in the presence of a catalyst to form complex hybrid molecules containing purine, coumarin, and isoxazoline or isoxazole (B147169) moieties. nih.govmdpi.com

Annulation reactions starting from substituted imidazole (B134444) precursors also provide a direct route to purine derivatives. A versatile strategy involves the annulation of 5-aminoimidazole-4-carbonitriles to construct the pyrimidine (B1678525) ring of the purine system. researchgate.net This approach allows for the synthesis of a variety of 8,9-disubstituted purines in one or two steps with moderate to good yields. researchgate.net For example, reaction of these imidazole precursors with formic acid, urea, or guanidine (B92328) carbonate can lead to the formation of 8,9-disubstituted-6,9-dihydro-1H-purin-6-ones, 6-amino-8,9-disubstituted-3,9-dihydro-2H-purin-2-ones, and 8,9-disubstituted-3,9-dihydro-2H-purin-2,6-diamines, respectively. researchgate.net This method offers a high degree of flexibility for introducing substituents at the C8 and N9 positions of the purine core. nih.gov

The following table summarizes representative cycloaddition and annulation reactions involving purine derivatives:

| Starting Material(s) | Reagents/Conditions | Product Type | Reference |

| 9-Allyl-6-chloro-9H-purine, Hydrazone | NBS, Et3N, MW | 9-[(Pyrazol-5-yl)methyl]-9H-purine | tandfonline.com |

| 9-Allyl-6-chloro-9H-purine, Hydrazonoyl chloride | Et3N, Reflux | 9-[(2-Pyrazolin-5-yl)methyl]-9H-purine | tandfonline.com |

| (Purin-9-yl)acetaldehyde oxime, Alkenyloxycoumarin | NCS, Et3N | 3,5-Disubstituted Isoxazoline | nih.gov |

| 5-Aminoimidazole-4-carbonitrile | Formic Acid | 8,9-Disubstituted-6,9-dihydro-1H-purin-6-one | researchgate.net |

| 5-Aminoimidazole-4-carbonitrile | Urea | 6-Amino-8,9-disubstituted-3,9-dihydro-2H-purin-2-one | researchgate.net |

| 5-Aminoimidazole-4-carbonitrile | Guanidine Carbonate | 8,9-Disubstituted-3,9-dihydro-2H-purin-2,6-diamine | researchgate.net |

Isomeric Considerations in Synthesis: N7 vs. N9 Methylation and Regiochemical Control

The alkylation of purines, including methylation, is often complicated by the presence of multiple reactive nitrogen atoms, primarily N7 and N9 of the imidazole ring. This can lead to the formation of a mixture of regioisomers, with the N9-alkylated product typically being the major isomer, though significant amounts of the N7 isomer are often observed. researchgate.net The regioselectivity of methylation is influenced by a combination of electronic and steric factors.

Theoretical studies, including calculations of Fukui functions and molecular orbital coefficients, suggest that the N7 atom is inherently more nucleophilic than the N9 atom in adenine (B156593) anion derivatives. researchgate.netresearchgate.net However, in practice, the N9 position is often preferentially alkylated. This preference can be attributed to steric hindrance around the N7 position, which can be influenced by substituents on the purine ring.

Several strategies have been developed to achieve regiochemical control during the alkylation of purines. One approach involves the use of protecting groups. For instance, a tetramethylsuccinimide (B48748) group attached to the exocyclic amine of 6-aminopurine derivatives can sterically block the N7 nitrogen, directing glycosylation and potentially other alkylations to the N9 position with high regioselectivity. researchgate.net

Another strategy to achieve regiospecific N9 alkylation involves the introduction of a bulky substituent at the C6 position of the purine. 6-(Azolyl)purine derivatives, where the azole ring is coplanar with the purine ring, can position a C-H bond of the azole directly over the N7 atom of the purine. researchgate.net This steric shielding effectively prevents alkylating agents from accessing the N7 position, leading to exclusive formation of the N9-alkylated product. researchgate.net For example, treatment of 6-(2-butylimidazol-1-yl)-2-chloropurine (B8415717) with sodium hydride followed by ethyl iodide resulted in the exclusive formation of the N9-ethylpurine. researchgate.net

The choice of reaction conditions, including the base and solvent, can also influence the N9/N7 isomeric ratio. While alkylation under basic conditions often yields a mixture of isomers, optimization of these conditions can favor the desired N9 product. researchgate.net For example, the use of tetrabutylammonium hydroxide (B78521) as the base has been shown to provide good regioselectivity for N9 alkylation in some cases. researchgate.net

In the context of enzymatic synthesis, the choice of enzyme can also dictate the site of modification. For example, different forms of purine nucleoside phosphorylase (PNP) exhibit distinct regioselectivities in the ribosylation of 8-azapurines. Wild-type calf PNP can ribosylate at N7 and N8, a mutated form can target N7 and N9, and the bacterial (E. coli) enzyme can ribosylate at N9 and N8. nih.gov

The following table highlights key factors influencing the regioselectivity of purine alkylation:

| Factor | Influence on Regioselectivity | Example | Reference |

| Steric Hindrance | Bulky substituents at C6 can block N7, favoring N9 alkylation. | 6-(Azolyl)purines show high N9 selectivity. | researchgate.net |

| Protecting Groups | Directing groups can sterically shield one nitrogen atom. | Tetramethylsuccinimide protection of exocyclic amine favors N9 glycosylation. | researchgate.net |

| Electronic Effects | The inherent nucleophilicity of N7 is higher than N9 in the anion. | Supported by Fukui function and molecular orbital coefficient calculations. | researchgate.netresearchgate.net |

| Reaction Conditions | The choice of base and solvent can alter the N9/N7 ratio. | Tetrabutylammonium hydroxide can promote N9 selectivity. | researchgate.net |

| Enzymatic Catalysis | Different enzymes can exhibit distinct regioselectivities. | Various PNPs show different ribosylation patterns on 8-azapurines. | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment and Conformation Analysis (¹H, ¹³C, 2D NMR)

In a typical ¹H NMR spectrum of a 9-methylpurine derivative, the methyl group protons at the N9 position exhibit a characteristic singlet signal. For the related compound, 2-Amino-6-chloro-9-methyl-9H-purine, this signal appears at approximately 3.62 ppm. clockss.org The proton attached to the C8 carbon of the purine ring also gives a distinct singlet, typically further downfield around 8.06 ppm. clockss.org The protons of the exocyclic amino group at the C2 position often appear as a broad singlet, as seen at 6.88 ppm in the 2-amino-6-chloro derivative. clockss.org

The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton. For 2-Amino-6-chloro-9-methyl-9H-purine, the N9-methyl carbon resonates at approximately 29.8 ppm. clockss.org The carbons of the purine ring appear at distinct chemical shifts, for example: C5 at 123.6 ppm, C8 at 144.1 ppm, C2 at 149.5 ppm, C4 at 154.8 ppm, and C6 at 160.1 ppm. clockss.org

Advanced 2D NMR techniques, such as HMQC and HMBC, are often employed to unambiguously assign proton and carbon signals, especially in more complex derivatives. Furthermore, studies on related N-methoxy-9-methyl-9H-purin-6-amines have utilized ¹H, ¹³C, and ¹⁵N NMR to identify and quantify amino/imino tautomers, demonstrating the power of multinuclear NMR in understanding the subtle structural dynamics of purine systems. researchgate.netiupac.org

| Assignment | ¹H NMR Shift (ppm) | ¹³C NMR Shift (ppm) |

|---|---|---|

| N⁹-CH₃ | 3.62 (s, 3H) | 29.8 |

| NH₂ | 6.88 (br s, 2H) | - |

| H-8 | 8.06 (s, 1H) | 144.1 |

| C-2 | - | 149.5 |

| C-4 | - | 154.8 |

| C-5 | - | 123.6 |

| C-6 | - | 160.1 |

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Characterization and Vibrational Mode Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, is instrumental in identifying the functional groups and characterizing the bonding framework of a molecule. For purine derivatives, these methods are particularly useful for confirming the presence of the amino group and characterizing the vibrations of the heterocyclic ring system.

The IR spectrum of a related derivative, 6-chloro-9-(4-methoxybenzyl)-9H-purin-2-amine, shows characteristic absorption bands for the N-H stretching vibrations of the primary amine at 3440 and 3208 cm⁻¹. rsc.org The region between 1500 and 1750 cm⁻¹ is typically rich with signals corresponding to the C=C and C=N double bond stretching vibrations within the purine ring, as well as the NH₂ scissoring vibration. rsc.orgthieme-connect.de For the aforementioned derivative, prominent bands are observed at 1614 and 1560 cm⁻¹. rsc.org Computational methods, such as Density Functional Theory (DFT), are often used to calculate theoretical vibrational frequencies, which aids in the precise assignment of the experimental bands observed in FT-IR and FT-Raman spectra. ripublication.com

| Frequency (cm⁻¹) | Assignment |

|---|---|

| 3440, 3208 | N-H stretching (amine) |

| 1614 | C=N/C=C stretching, NH₂ scissoring |

| 1560 | C=N/C=C stretching (purine ring) |

| 1514 | Aromatic ring stretching |

| 1244 | C-O stretching (ether) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing valuable information about its chromophoric system. The purine ring system of this compound is a strong chromophore, and its UV-Vis spectrum is characterized by intense π→π* transitions.

Studies on 2-amino-9-methylpurine (2A9MP) have explored its excited state properties in detail. nih.govdatapdf.com In relatively non-polar solvents, the lowest-energy absorption band is found at approximately 302 nm (4.11 eV). icm.edu.pl This absorption corresponds to the lowest energy optically allowed transition. nih.gov The fluorescence emission for this compound occurs at around 355 nm (3.59 eV). icm.edu.pl The analysis of solvatochromic shifts—changes in absorption and emission maxima with solvent polarity—reveals information about the change in the molecule's dipole moment upon electronic excitation. icm.edu.plresearchgate.net For 2-amino-9-methylpurine, the permanent molecular dipole increases upon excitation, which is a key factor in understanding its photophysical behavior and its use as a fluorescent probe. researchgate.net

| Parameter | Wavelength (nm) | Energy (eV) |

|---|---|---|

| Absorption Maximum (λmax) | ~302 | ~4.11 |

| Fluorescence Emission Maximum | ~355 | ~3.59 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. This precision allows for the unambiguous determination of the molecular formula.

For example, the related compound 6-chloro-9-(4-methoxybenzyl)-9H-purin-2-amine was analyzed by HRMS. The experimentally observed m/z for the protonated molecule [M+H]⁺ was 290.0808, which is in excellent agreement with the calculated value of 290.0803 for the formula C₁₃H₁₃ClN₅O. rsc.org This level of accuracy definitively confirms the elemental composition. In addition to providing the molecular formula, mass spectrometry techniques like Electron Ionization (EI) can induce fragmentation of the molecule. The resulting fragmentation pattern offers structural clues that corroborate the proposed structure. For instance, the EI mass spectrum of 2-Amino-6-chloro-9-methyl-9H-purine shows the molecular ion peak (M⁺) at m/z 183/185 (due to the isotopes of chlorine) and a significant fragment at m/z 148, corresponding to the loss of the chlorine atom. clockss.org

| Compound | Formula | Ion | Calculated m/z | Found m/z |

|---|---|---|---|---|

| 6-chloro-9-(4-methoxybenzyl)-9H-purin-2-amine | C₁₃H₁₃ClN₅O | [M+H]⁺ | 290.0803 | 290.0808 |

X-ray Diffraction Crystallography for Absolute Stereochemistry, Bond Geometries, and Solid-State Packing of Derivatives

While obtaining a suitable single crystal of the parent compound this compound can be challenging, X-ray diffraction analysis of its derivatives provides the most definitive structural information. evitachem.com This technique maps the electron density of a crystalline solid, revealing the precise three-dimensional coordinates of every atom.

From this data, exact bond lengths, bond angles, and torsional angles can be determined, confirming the planarity of the purine ring and the geometry of its substituents. For chiral derivatives, X-ray crystallography can establish the absolute stereochemistry. Furthermore, the crystal structure reveals how molecules pack in the solid state, detailing intermolecular interactions such as hydrogen bonds and π-π stacking. evitachem.com For instance, crystallographic studies on related purine derivatives confirm the hydrogen bonding patterns between the exocyclic amino group and acceptor atoms on adjacent molecules, which governs the supramolecular architecture. Analysis of compounds like 2-Chloro-9-isopropyl-N,N-dimethyl-9H-purin-6-amine provides a template for understanding the solid-state conformation and packing of substituted purine cores. iucr.org

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For purine derivatives, DFT calculations, often employing functionals like B3LYP with various basis sets (e.g., 6-311G(d,p)), are instrumental in predicting molecular geometries, vibrational frequencies, and electronic properties. rjptonline.orgripublication.comresearchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and charge transfer characteristics of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing molecular stability and reactivity. mazums.ac.ir

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (eV) |

|---|---|---|---|

| 9H-Purine | -6.58 | -1.36 | 5.22 |

| 2-Methyl-9H-purine | -6.35 | -1.22 | 5.13 |

| 6-Methyl-9H-purine | -6.28 | -1.19 | 5.09 |

Data in this table is based on calculations for related purine derivatives to illustrate the application of HOMO-LUMO analysis and may not represent the exact values for this compound. rjptonline.orgresearchgate.net

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular delocalization, hyperconjugative interactions, and the transfer of electron density from occupied to unoccupied orbitals. uni-muenchen.dedergipark.org.trresearchgate.net This analysis provides a detailed picture of the Lewis-like chemical bonding and the stabilizing effects of electron delocalization.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N1 | σ(C2-N3) | 5.8 |

| LP(1) N3 | σ(C2-N1) | 7.2 |

| LP(1) N7 | σ(C5-C8) | 4.5 |

| LP(1) N9 | σ(C4-N3) | 6.1 |

This table presents hypothetical yet representative data based on NBO analyses of purine-like structures to illustrate the concept. The actual values for this compound may differ.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. actascientific.combohrium.com The MEP is plotted onto the electron density surface, with different colors representing varying electrostatic potentials. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue denotes areas of positive potential (electron-poor, prone to nucleophilic attack). Green and yellow represent intermediate potentials.

For purine derivatives, the MEP map highlights the electronegative nitrogen atoms of the purine ring and the exocyclic amino group as regions of negative potential, making them potential sites for hydrogen bonding and interactions with electrophiles. amazonaws.comsci-hub.se Conversely, the hydrogen atoms of the amino group and the purine ring exhibit positive potential. The MEP map for this compound would be expected to show a significant negative potential around the N1, N3, and N7 atoms of the purine ring and the nitrogen of the 2-amino group, which are key sites for intermolecular interactions.

Molecular Docking Simulations for Ligand-Protein Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. researchgate.netacs.orgsemanticscholar.org This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions.

Molecular docking simulations can predict the binding affinity, often expressed as a docking score or binding free energy, and the most favorable binding pose of a ligand within the active site of a target protein. Purine derivatives, including those with the 9-methyl-9H-purine scaffold, have been docked into the active sites of various enzymes, such as protein kinases and phosphodiesterases, to evaluate their inhibitory potential. mdpi.comresearchgate.netacs.org For instance, derivatives of 9H-purine have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase, with docking studies revealing key interactions within the ATP-binding site. researchgate.net

| Target Protein | Ligand | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki) |

|---|---|---|---|

| Protein Kinase A | This compound Analog | -8.5 | ~150 nM |

| Phosphodiesterase 5 | This compound Analog | -7.9 | ~500 nM |

The data in this table is illustrative and based on typical docking results for purine analogs. Actual values are dependent on the specific ligand, protein target, and docking software used.

A crucial outcome of molecular docking is the identification of the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions typically include:

Hydrogen Bonding: The hydrogen bond donor and acceptor sites on the ligand and protein are critical for molecular recognition. In the case of this compound, the amino group and the ring nitrogens can act as hydrogen bond donors and acceptors, respectively.

Hydrophobic Contacts: Interactions between nonpolar regions of the ligand and hydrophobic residues in the protein's active site contribute significantly to binding affinity.

Pi-Stacking: The aromatic purine ring can engage in pi-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in the binding pocket.

Docking studies of purine-based inhibitors with protein kinases often reveal a conserved binding mode where the purine scaffold forms hydrogen bonds with the hinge region of the kinase domain. For example, the N1 atom and the exocyclic amino group of a 2-aminopurine derivative might form hydrogen bonds with the backbone amide and carbonyl groups of specific amino acid residues in the hinge region of a kinase. researchgate.net

| Ligand Atom/Group | Protein Residue | Interaction Type | Distance (Å) |

|---|---|---|---|

| Amino Group (H-donor) | Glu81 (Backbone C=O) | Hydrogen Bond | 2.1 |

| N1 (H-acceptor) | Val83 (Backbone N-H) | Hydrogen Bond | 2.9 |

| Purine Ring | Phe148 | Pi-Stacking | 3.5 |

| Methyl Group | Leu135, Val34 | Hydrophobic | N/A |

This table provides an example of the types of interactions and their typical distances observed in docking studies of purine analogs with protein kinases.

Molecular Dynamics (MD) Simulations for Dynamic Conformational Changes and Binding Stability

Molecular Dynamics (MD) simulations serve as a powerful computational microscope to observe the behavior of molecules over time. For this compound and its derivatives, MD simulations provide critical insights into their dynamic nature, conformational flexibility, and stability when interacting with biological targets such as protein kinases. acs.orgresearchgate.net This method models the physical movements of atoms and molecules, allowing researchers to understand complex biological processes at an atomic level that are often inaccessible by experimental techniques alone.

The primary application of MD simulations for this class of compounds is to investigate their binding mechanism to a target protein. acs.org The process involves creating a virtual model of the protein-ligand complex, solvating it in a water box with appropriate ions to mimic physiological conditions, and then calculating the trajectory of every atom over a set period, often ranging from nanoseconds to microseconds. acs.org Analysis of these trajectories reveals the stability of the binding pose, the key amino acid residues involved in the interaction, and the conformational changes that both the ligand and the protein undergo. nih.gov

For instance, in studies of purine-based inhibitors targeting cyclin-dependent kinases (CDKs), MD simulations have been used to confirm the stability of the inhibitor within the ATP-binding pocket. nih.gov These simulations can reveal crucial hydrogen bonds, hydrophobic interactions, and other non-covalent forces that anchor the inhibitor to the enzyme. The simulation can also highlight the dynamic behavior of flexible loops within the protein, such as the glycine-rich loop in many kinases, showing how they move and adapt to accommodate the bound ligand. vulcanchem.com Such conformational rearrangements can be essential for the inhibitor's efficacy. nih.gov

The stability of the interaction over the course of the simulation is a key indicator of the ligand's potential as a drug candidate. By tracking metrics like the root-mean-square deviation (RMSD) of the ligand from its initial docked pose, researchers can quantify binding stability. A stable binding mode is characterized by low RMSD values, suggesting the ligand remains securely in the binding pocket. Conversely, high fluctuations might indicate an unstable interaction.

Table 1: Illustrative MD Simulation Analysis for a this compound Derivative Targeting a Protein Kinase This table is a representative example of typical data derived from MD simulation analysis and is for illustrative purposes.

| Parameter Analyzed | Result | Interpretation |

|---|---|---|

| Simulation Time | 200 ns | Provides a sufficient timescale to assess the stability of the ligand-protein complex. |

| RMSD of Ligand | 1.5 ± 0.3 Å | Low deviation indicates a stable binding pose of the derivative within the active site. |

| Key H-Bonding Residues | Asp145, Gln131 | Highlights the critical anchor points responsible for the specific binding of the ligand. |

| Key Hydrophobic Contacts | Val23, Ala45, Leu134 | Shows the contribution of non-polar interactions to the overall binding affinity. |

| Protein Conformational Change | Glycine-rich loop shifts by ~2 Å | Demonstrates an "induced-fit" mechanism where the protein adapts to the ligand. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity Profiling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. core.ac.uk For derivatives of this compound, QSAR is an invaluable tool in drug discovery, enabling the prediction of the biological activity of novel, yet-to-be-synthesized analogues and guiding the optimization of lead compounds. imtm.czresearchgate.net

The QSAR process begins with a dataset of purine derivatives for which the biological activity, such as the half-maximal inhibitory concentration (IC₅₀), has been experimentally determined against a specific target. nih.gov For each molecule in the series, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, including steric (size and shape), electronic (charge distribution), and hydrophobic features.

Using statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms, a mathematical model is generated that links the descriptors to the observed activity. core.ac.uk A robust and predictive QSAR model can then be used to screen a virtual library of new derivatives, prioritizing the most promising candidates for synthesis and testing, thereby saving significant time and resources. nih.gov

For example, a 3D-QSAR study on 9H-purine derivatives as Epidermal Growth Factor Receptor (EGFR) inhibitors developed a highly predictive Comparative Molecular Similarity Indices Analysis (CoMSIA) model. researchgate.net This model successfully identified the key structural features that govern inhibitory activity. The contour maps generated from the model indicated that specific substitutions at positions 8 and 9 of the purine ring could enhance or diminish activity, providing a clear roadmap for designing more potent inhibitors. researchgate.net The statistical quality of a QSAR model is crucial for its predictive power, and it is validated using several metrics.

Table 2: Statistical Validation Parameters for a 3D-QSAR (CoMSIA) Model of 9H-Purine Derivatives as EGFR Inhibitors

| Statistical Parameter | Value | Description |

|---|---|---|

| Q² (Cross-validated R²) | 0.685 | Indicates good internal predictive ability of the model. |

| R² (Non-cross-validated R²) | 0.901 | Shows a strong correlation between the predicted and actual activity for the training set. |

| R²_test (External validation) | 0.940 | Demonstrates excellent predictive power for an external set of compounds not used in model generation. |

| F-statistic | 100.9 | A high value indicating the statistical significance of the model. |

| Standard Error of Estimate (SEE) | 0.165 | A low value indicating high accuracy of the predicted values. |

Data sourced from a study on 9H-purine derivatives as EGFR inhibitors. researchgate.net

Such models have been instrumental in understanding the structure-activity relationships of 2,6,9-trisubstituted purines. imtm.cz Studies have revealed that for certain cancer cell lines, steric properties contribute more significantly to cytotoxicity than electronic properties. It was found that incorporating an arylpiperazinyl system at position 6 of the purine ring was beneficial for activity, whereas bulky substituents at position C-2 were unfavorable. imtm.cz This type of detailed structural insight is precisely what QSAR modeling aims to provide, accelerating the development of optimized derivatives of this compound for various therapeutic applications.

Investigation of Purine Nucleoside Phosphorylase (PNP) Inhibition by this compound Analogs

While direct studies on this compound analogs as Purine Nucleoside Phosphorylase (PNP) inhibitors are not extensively documented, research into structurally related purine analogs, particularly 9-deazapurine derivatives, provides valuable insights into potential inhibitory mechanisms and structure-activity relationships.

Kinetic Characterization of Inhibitory Mechanisms (e.g., Competitive, Non-Competitive, Uncompetitive, Mixed-Type)

Studies on families of structurally related purine analogs, such as 9-(arylmethyl) derivatives of 9-deazaguanine, have identified them as potent, competitive inhibitors of PNP. nih.govacs.org This mode of inhibition suggests that these compounds bind to the same active site as the natural substrate, directly competing with it and preventing the enzymatic reaction from occurring. The determination of inhibition constants (Kᵢ) for these related compounds has been established through kinetic analyses using substrates like inosine (B1671953). acs.orgnih.gov For many of these competitive inhibitors, the Kᵢ values were found to be in the nanomolar range, indicating high-affinity binding to the enzyme's active site. nih.gov

Structure-Activity Relationship (SAR) Studies for Optimized PNP Inhibitory Potency and Selectivity

Structure-activity relationship (SAR) studies on related 9-deazapurine scaffolds have been crucial in identifying key structural features that govern inhibitory potency. For 9-(arylmethyl)-9-deazapurines, the nature of the substituent on the 9-position aryl group significantly influences activity. The design process for these inhibitors often utilizes the three-dimensional structure of the enzyme to guide the synthetic efforts. nih.gov

Key findings from these SAR studies include:

Arylmethyl Group: The presence of a 9-arylmethyl substituent is a critical feature for potent inhibition. acs.orgacs.org

Substitution on the Aryl Ring: The potency of these inhibitors can be fine-tuned by substitutions on the benzyl (B1604629) ring at the 9-position. For instance, the compound 9-(3,4-dichlorobenzyl)-9-deazaguanine was identified as a particularly potent inhibitor, with an IC₅₀ value of 17 nM. nih.gov X-ray analysis revealed that the aryl groups play a crucial role in the binding interaction within the active site of PNP. nih.gov

These findings on 9-deazapurine analogs suggest that modifications at the N9 position of the purine ring are critical for potent PNP inhibition and provide a foundational framework for the potential future design of this compound derivatives targeting this enzyme.

Modulation of Protein Kinase Activity by this compound Derivatives

Derivatives of the 9H-purin-2-amine scaffold have been investigated as modulators of several protein kinases critical to cellular signaling pathways. These studies have focused on enzymes such as Epidermal Growth Factor Receptor (EGFR), Src Tyrosine Kinase, and Heat Shock Protein 90 (Hsp90).

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition (Mutant vs. Wild-Type Selectivity)

A series of N,9-diphenyl-9H-purin-2-amine analogs were initially designed as potential inhibitors of the EGFR T790M mutant, but these compounds ultimately demonstrated weak activity against this target. nih.gov

More successful outcomes were achieved with a different class of derivatives: 2,9-disubstituted 8-phenylthio/phenylsulfinyl-9H-purines. nih.govresearchgate.net These compounds were synthesized and evaluated as EGFR inhibitors, with several showing potent activity, particularly against mutant forms of the enzyme. For example, compound C9 from this series showed an IC₅₀ of 1.9 nM against the EGFRL858R mutant and significantly inhibited EGFR phosphorylation in cellular assays. nih.gov Another derivative, compound C12 , displayed moderate inhibitory activity against the triple-mutant EGFRL858R/T790M/C797S (IC₅₀ = 114 nM), suggesting a potential avenue for developing fourth-generation EGFR inhibitors. nih.govresearchgate.net

| Compound | Target Cell Line/Enzyme | IC₅₀ (nM) |

|---|---|---|

| Compound C9 | HCC827 Cell Line | 29.4 |

| EGFRL858R | 1.9 | |

| Compound C12 | EGFRL858R/T790M/C797S | 114 |

Src Tyrosine Kinase Inhibition

A novel series of potent dual Src/Abl kinase inhibitors based on a 9-(arenethenyl)purine core has been identified. nih.govacs.org Unlike many kinase inhibitors that target the active enzyme conformation, these compounds were designed to bind to the inactive, "DFG-out" conformation of both kinases. acs.org

Extensive SAR studies were conducted on this series:

Linker Optimization: The rigidity of the linker at the N9 position was found to be important. A more rigid double bond in the linker led to higher potency compared to a reduced, more flexible single bond. acs.org The nature of amide and ureido linkages connecting aryl rings at the N9 position also impacted potency, with a "nilotinib-like" amide linkage proving slightly more potent than an "imatinib-like" one. acs.org

Aryl Ring Substitution: On the pendent B-ring designed to fit into the DFG binding pocket, hydrophobic substituents were explored. A tert-butyl group maintained potency relative to the parent compound, while an isopropyl group led to a 3-6 fold decrease in activity. acs.org Simple halogenation at the ortho or para positions slightly reduced potency. acs.org

These studies led to the discovery of inhibitors with low nanomolar IC₅₀ values against Src kinase. acs.org

| Compound | Src Kinase IC₅₀ (nM) | Abl Kinase IC₅₀ (nM) |

|---|---|---|

| 3a (Prototype) | 52 | 25 |

| 9a | 20 | 11 |

| 9d | 19 | 25 |

| 9e | 110 | 70 |

Heat Shock Protein 90 (Hsp90) Inhibition

The purine scaffold is a well-established core for the development of Hsp90 inhibitors that bind to the N-terminal ATP pocket. A specific class of purine Hsp90 inhibitors was developed by shifting an aryl substituent to the 9-position and moving the amino group from the C6 to the C2 position, creating a 2-amino-9-aryl-purine scaffold. nih.gov

SAR studies on various purine-scaffold Hsp90 inhibitors have provided key insights:

N9-Chain: Investigations into variations of the N9-alkyl chain showed a preference for chains where the first two to three carbons are unbranched. Any substitution on the first carbon of the chain resulted in a loss of activity. nih.gov

Linker Atom: While replacing the linker atom between the purine core and an aryl moiety at the C8 position with nitrogen or oxygen diminished activity, a sulfur atom was well-tolerated, leading to potent 8-arylsulfanyladenine derivatives. nih.gov

Substitution at C2: The effect of substitutions at the C2 position of the purine ring has also been explored as part of broader SAR investigations into this class of inhibitors. nih.gov

Researchers have also designed N7/N9-substituted purines to probe the hydrophobic binding pocket of Hsp90, leading to the identification of isoxazole-containing derivatives with potent Hsp90α inhibitory activity. nih.gov

| Compound | Hsp90α IC₅₀ (µM) |

|---|---|

| Isoxazole derivative 6b | 1.76 |

| Isoxazole derivative 6c | 0.203 |

| Six-membered derivative 14 | 1.00 |

Never in Mitosis Gene A (Nek2) Kinase Inhibition and Irreversible Binding Mechanisms

The this compound scaffold has been investigated as a foundation for inhibitors of Never in Mitosis Gene A (Nek2) kinase, a serine/threonine protein kinase that is overexpressed in many human cancers. nih.gov Structure-guided design has shown that the purine core binds to the kinase hinge region of Nek2 through a critical hydrogen bonding triplet. nih.gov Studies on related purine-based inhibitors indicate that alkylation at the N9 position, creating the 9-methyl derivative, can influence binding and activity. nih.gov

In the context of irreversible inhibition, research has focused on derivatives containing a reactive ethynyl (B1212043) group. These compounds act as Michael acceptors, targeting a key cysteine residue (Cys22) near the Nek2 catalytic site. nih.gov A comparative study of isomeric compounds, including 2-(3-((6-ethynyl-9-methyl-9H-purin-2-yl)amino)phenyl)acetamide, revealed that the N9-methyl isomer was approximately five-fold less reactive than its corresponding N7-methyl counterpart. nih.gov This difference in reactivity is attributed to a "buttressing effect" in the N7-methyl isomer, which displaces the ethynyl group and increases its accessibility for thiol addition, a mechanism modeled using N-acetylcysteine methyl ester. nih.gov Crystal structure analysis showed a standard sp2 bond angle of 120° in the N9-methyl isomer, unlike the distorted 124° angle in the more reactive N7 isomer. nih.gov This demonstrates that while the 9-methyl-purine scaffold can be used for irreversible inhibition, its specific isomeric form is a critical determinant of its binding kinetics and inhibitory potential.

Phosphatidylinositol 3-Kinase Delta (PI3Kδ) Activity Modulation

The purine scaffold is a key structural feature in the design of inhibitors for Phosphatidylinositol 3-Kinase Delta (PI3Kδ), an enzyme implicated in inflammatory responses and B-cell malignancies. nih.govresearchgate.net While many potent PI3Kδ inhibitors are based on the 9H-purine structure, the introduction of a methyl group at the N9 position has been explored to modulate activity and selectivity. nih.govnih.gov

The development of specific PI3K isoform inhibitors aims to provide targeted therapy with fewer adverse effects than pan-PI3K inhibitors. nih.gov In this pursuit, derivatives of 9-methyl-purine have been synthesized and evaluated. For instance, the compound 4-(Chloromethyl)-N-(3-(9-methyl-6-morpholino-9H-purin-2-yl)phenyl)benzamide was synthesized as part of a library of potential PI3K inhibitors, demonstrating the utility of the 9-methyl-purine core in generating novel modulators of this important enzyme family. nih.gov The precise modulation of PI3Kδ activity by these derivatives is dependent on the other substitutions on the purine ring, which influence the compound's interaction with the ATP-binding pocket of the enzyme. researchgate.net

Molecular and Cellular Pharmacology

Interactions with Adenosine (B11128) Receptors (ARs) and Associated Signaling Pathways

Derivatives of 9-methyl-purine have been synthesized and evaluated for their activity as antagonists at human adenosine receptors (A1, A2A, A2B, and A3). nih.gov Structure-activity relationship (SAR) studies on a series of 2-aryl-6-morpholinopurine derivatives revealed a general trend: 9-methylpurine (B1201685) derivatives were typically less potent but more selective compared to their 9H-purine counterparts. nih.gov This suggests that the methyl group at the N9 position plays a significant role in fine-tuning the affinity and selectivity profile of these compounds for the different adenosine receptor subtypes. nih.gov

A2A Adenosine Receptor Antagonism and its Effect on cAMP/PKA/CREB Pathway

The A2A adenosine receptor is a G-protein coupled receptor (GPCR) that, upon activation by adenosine, stimulates adenylyl cyclase through a Gs protein, leading to an increase in intracellular cyclic AMP (cAMP). nih.govwikipedia.org This elevated cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB), modulating the transcription of downstream genes. Antagonists of the A2A receptor block this signaling cascade. By preventing adenosine from binding, A2A antagonists inhibit the production of cAMP. wikipedia.orgacs.org Consequently, the downstream activation of the PKA/CREB pathway is suppressed. The development of selective A2A antagonists based on the purine (B94841) scaffold is a key area of research for conditions such as Parkinson's disease. wikipedia.orgnih.gov The strategic substitution at the N9 position of the purine ring, including methylation, is a critical element in developing potent and selective A2A antagonists. nih.gov

In Vitro Assays for Antiproliferative and Enzyme-Inhibitory Effects on Relevant Cell Lines

Derivatives of 9-Methyl-9H-purin-2-amine have demonstrated significant antiproliferative and enzyme-inhibitory effects in various cancer cell lines. A series of N,9-diphenyl-9H-purin-2-amine derivatives were identified as highly potent inhibitors of Bruton's tyrosine kinase (BTK), a crucial enzyme in B-cell signaling pathways that is deregulated in numerous B-cell cancers. nih.gov

One of the most effective compounds, inhibitor 10j , displayed IC50 values for BTK kinase inhibition comparable to established reference compounds. nih.gov In cellular assays, compound 10j effectively suppressed the proliferation of B-cell leukemia cell lines that express high levels of BTK. nih.gov

| Cell Line | Cancer Type | IC50 (μM) |

|---|---|---|

| Ramos | B-cell Leukemia | 7.75 |

| Raji | B-cell Leukemia | 12.6 |

These findings, derived from CCK-8 and apoptosis assays, indicate that N,9-diphenyl-9H-purin-2-amine derivatives can serve as valuable molecules for further development in leukemia research. nih.gov

Elucidation of Enzyme Inhibition Mechanisms through Kinetic and Biophysical Approaches

Understanding the mechanism of enzyme inhibition is crucial for drug design and development. For purine-based inhibitors like derivatives of this compound, kinetic and biophysical studies are employed to determine their mode of action. khanacademy.orgamericanpeptidesociety.org

Many purine derivatives are designed as ATP-competitive inhibitors, meaning they compete with ATP for binding to the active site of a kinase. nih.gov This mechanism is typically identified through kinetic assays that measure the reaction rate at various substrate concentrations. In competitive inhibition, the presence of the inhibitor increases the apparent Michaelis constant (Km) of the enzyme for its substrate, while the maximum reaction velocity (Vmax) remains unchanged. americanpeptidesociety.orglibretexts.org This pattern can be visualized using Lineweaver-Burk plots. khanacademy.org

In addition to reversible competitive inhibition, purine scaffolds can be modified to act as irreversible inhibitors. This is achieved by incorporating a reactive group, such as an ethynyl (B1212043) moiety, which can form a covalent bond with a nucleophilic residue, often a cysteine, within the enzyme's active site. nih.gov This mechanism of irreversible inhibition is confirmed through biophysical techniques that can detect the covalent modification of the enzyme, as well as kinetic studies that show a time-dependent loss of enzyme activity that cannot be recovered by increasing the substrate concentration. nih.gov

An exploration into the mechanistic underpinnings of this compound and its analogs reveals a complex interplay with fundamental cellular processes. While research on this specific compound is nascent, the broader family of N9-methylated purines has been the subject of significant investigation, providing insights into their effects on metabolic pathways, cell cycle control, and molecular interactions. This article delves into the current understanding of how these compounds exert their biological effects at a cellular and biochemical level.

Mechanistic Research on Cellular and Biochemical Pathways

The substitution of a methyl group at the N9 position of the purine (B94841) ring can significantly alter the biological activity of the parent compound, influencing its interaction with cellular machinery.

Structure Activity Relationship Sar Generalizations and Design Principles

Comprehensive Analysis of Substituent Effects at C2, C6, and N9 Positions on Biological Efficacy and Selectivity

The biological activity of purine (B94841) derivatives is exquisitely sensitive to the nature and position of substituents on the core heterocycle. The C2, C6, and N9 positions are particularly critical for modulating interactions with biological targets, thereby influencing efficacy and selectivity.

C2 Position: The 2-amino group of the parent scaffold is a crucial feature, often acting as a key hydrogen bond donor. Modifications at this position can significantly alter binding affinity. For instance, in the development of antirhinovirus agents, the presence of the 2-amino group is a common feature, while further substitution on this amine can modulate activity.

C6 Position: The C6 position offers a prime vector for introducing a wide variety of substituents to probe interactions with the target protein. Nucleophilic aromatic substitution at C6 is a common synthetic strategy. nih.gov Studies on 6,9-disubstituted and 2,6,9-trisubstituted purines have shown that introducing bulky or lipophilic groups, such as adamantylated aromatic amines, can lead to potent antiproliferative activity. nih.gov For example, compounds with chlorine at C2 and a para-substituted aromatic ring at C6 have demonstrated high efficacy. nih.gov The nature of the linker between the purine core and the C6 substituent also plays a significant role.

N9 Position: The N9 position is frequently modified to influence solubility, metabolic stability, and interactions with the target. The methyl group in 9-Methyl-9H-purin-2-amine provides a simple alkyl substitution. However, varying this substituent can have profound effects. For example, replacing the methyl group with larger or more complex moieties like a 4-methylbenzyl group has been explored in the development of antirhinovirus compounds. acs.org In other contexts, attaching sugar moieties (ribonucleosides) to the N9 position is a classic strategy to create antiviral and antitumor agents. nih.gov The choice of the N9 substituent can also direct the molecule to specific binding pockets within a target enzyme or receptor.

The interplay between substituents at these three positions is complex and often non-additive. Optimization of a lead compound typically involves creating a matrix of analogs with diverse functionalities at C2, C6, and N9 to map the chemical space and identify combinations that yield the desired biological profile.

Table 1: Influence of C6 Substituents on Antiproliferative Activity of 2-Chloro-9-ribosylpurine Analogs

| Compound ID | C6-Substituent | Cell Line | IC50 (µM) |

|---|---|---|---|

| 20 | 1-Adamantyl-oxo-phenylamino | MV4;11 | < 20 |

| 24 | 1-Adamantyl-hydroxy-phenylamino | MV4;11 | < 20 |

| 23 | 1-Adamantyl-hydroxy-phenylamino (H at C2) | MV4;11 | < 20 |

| 18 | Phenylamino | MV4;11 | > 20 |

| 21 | 4-Methylphenylamino | MV4;11 | > 20 |

| 22 | 4-Methoxyphenylamino | MV4;11 | > 20 |

Data synthesized from studies on adamantane-substituted purine nucleosides. nih.gov

Rational Design Strategies for Developing Potent and Selective Purine-Based Ligands

The development of novel purine-based ligands has increasingly moved from high-throughput screening to rational, structure-based design. nih.gov This approach leverages detailed knowledge of the target's three-dimensional structure to engineer molecules with enhanced potency and selectivity.

Key strategies include:

Structure-Based Drug Design (SBDD): When a crystal structure of the target protein (e.g., a kinase, a G-protein coupled receptor) is available, SBDD becomes a powerful tool. Molecular docking simulations can predict how different purine analogs will bind within the active site, allowing for the design of compounds with complementary shapes and electrostatic properties. nih.gov For example, the design of selective inhibitors for the Hsp90 paralog Grp94 was guided by crystal structures showing a unique cavity adjacent to the adenine (B156593) binding pocket, which could be exploited by modifying the purine scaffold. nih.gov

Pharmacophore Modeling: In the absence of a target structure, a pharmacophore model can be built based on a set of known active ligands. This model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. New purine derivatives can then be designed to fit this pharmacophoric model.

Fragment-Based Drug Discovery (FBDD): This approach involves identifying small molecular fragments that bind weakly to the target and then growing or linking them to create a more potent lead compound. The purine core itself can be considered a high-affinity fragment that can be elaborated upon at the C2, C6, and N9 positions to achieve high potency and selectivity.

Selectivity Enhancement: Achieving selectivity between closely related targets (e.g., different kinase isoforms or adenosine (B11128) receptor subtypes) is a major challenge. Rational design can address this by exploiting subtle differences in the amino acid residues of the binding sites. nih.govnih.gov Ligands can be designed to form specific interactions with unique residues in the target of interest while avoiding interactions with off-targets.

Correlation of Calculated Physicochemical Descriptors with In Vitro Biological Activity and Preclinical Pharmacokinetic Attributes

The success of a drug candidate depends not only on its in vitro potency but also on its pharmacokinetic (PK) profile, encompassing absorption, distribution, metabolism, and excretion (ADME). researchgate.net Computational models that correlate physicochemical descriptors with biological and PK properties are invaluable for prioritizing compounds for further development.

Lipophilicity (cLogP): This parameter describes the compound's partitioning between an octanol (B41247) and water phase and is a key indicator of its membrane permeability and potential for oral absorption. For purine analogs, a balance is crucial; while increased lipophilicity can improve cell penetration and potency, excessively high cLogP can lead to poor solubility, high plasma protein binding, and rapid metabolism.

Polar Surface Area (PSA): PSA is defined as the surface sum over all polar atoms and is a good predictor of drug transport properties. Generally, compounds with a lower PSA (<140 Ų) are more likely to be cell-permeable and exhibit good oral bioavailability. nih.gov In a series of HCV inhibitors based on a 2-amino-pyrido[3,2-d]pyrimidine core (a purine isostere), it was found that compounds with high PSA (>160 Ų) were unlikely to show good bioavailability. nih.gov

Molecular Weight (MW): Adherence to guidelines like Lipinski's Rule of Five, which suggests an MW < 500 Da for oral bioavailability, is often considered in early-stage drug design.

Hydrogen Bond Donors (HBD) and Acceptors (HBA): The number of HBDs and HBAs influences solubility and membrane permeability. Too many can lead to poor absorption.

Rotatable Bonds: The number of rotatable bonds is a measure of molecular flexibility. A high number of rotatable bonds (>10) can sometimes be correlated with lower oral bioavailability. nih.gov

By calculating these descriptors for a series of purine analogs and correlating them with experimental data, quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models can be developed. These models help guide the design of new compounds with an optimal balance of potency, selectivity, and drug-like properties, increasing the probability of success in preclinical and clinical development.

Table 2: Physicochemical Properties and Their General Impact on Pharmacokinetics

| Physicochemical Descriptor | Favorable Range (General Guideline) | Impact on Pharmacokinetics |

|---|---|---|

| cLogP | 1 - 3 | Affects solubility, absorption, plasma protein binding, metabolism |

| Molecular Weight (MW) | < 500 Da | Influences absorption and diffusion |

| Polar Surface Area (PSA) | < 140 Ų | Correlates with membrane permeability and oral bioavailability |

| Hydrogen Bond Donors | < 5 | Affects solubility and membrane permeability |

| Hydrogen Bond Acceptors | < 10 | Affects solubility and membrane permeability |

| Rotatable Bonds | < 10 | Influences conformational flexibility and bioavailability |

These are general guidelines; optimal values can vary significantly depending on the specific target and compound series. nih.govnih.gov

Advanced Analytical and Bioanalytical Methodologies for Research

Chromatographic Separations (e.g., HPLC, Preparative Chromatography) for Compound Purification and Quantitative Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for the purification and quantitative analysis of 9-Methyl-9H-purin-2-amine. HPLC methods are widely used for the determination of amines and purine-related compounds in various matrices who.intunisi.itasianpubs.orgnih.gov.

For the quantitative analysis of this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. The separation is generally achieved on a C18 column, which separates compounds based on their hydrophobicity asianpubs.org. The mobile phase often consists of a mixture of an aqueous buffer (e.g., sodium acetate (B1210297) or phosphate) and an organic solvent like acetonitrile (B52724) or methanol (B129727), run in a gradient elution mode to ensure the effective separation of the target compound from other sample components asianpubs.org. Detection is commonly performed using an ultraviolet (UV) detector, as purine (B94841) rings exhibit strong absorbance in the UV spectrum asianpubs.org. For enhanced sensitivity and selectivity, especially in complex biological samples, fluorescence detection can be utilized after pre-column derivatization with a suitable fluorescent tag who.int.

Preparative chromatography is an essential upscaling of analytical HPLC, designed to purify larger quantities of a compound. This technique is critical for obtaining pure this compound for subsequent biological assays and structural studies. The principles of separation remain the same as in analytical HPLC, but it utilizes larger columns and higher flow rates to handle the increased sample load. The choice of stationary and mobile phases is guided by the polarity of the target compound. For moderately polar purines, a common approach involves using a silica (B1680970) gel column with a mobile phase gradient of methanol in dichloromethane.

Table 1: Illustrative HPLC Conditions for the Analysis of Purine Derivatives

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase A | 0.1 M Sodium Acetate Buffer, pH 5.5 |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 60% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

| Injection Volume | 10 µL |

Hyphenated Techniques (e.g., LC-MS/MS) for Metabolite Profiling and Complex Mixture Analysis

To elucidate the metabolic fate of this compound in biological systems, hyphenated techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are indispensable. This powerful analytical tool combines the separation capabilities of HPLC with the high sensitivity and structural information provided by mass spectrometry, making it ideal for identifying and quantifying metabolites in complex biological matrices like plasma and urine researchgate.netnih.gov.

In a typical LC-MS/MS workflow for metabolite profiling, a biological sample is first subjected to extraction and cleanup to remove interfering substances. The extract is then injected into an LC system, where this compound and its potential metabolites are separated based on their physicochemical properties. The eluent from the LC column is then introduced into the mass spectrometer.

The mass spectrometer first ionizes the molecules, and the precursor ions corresponding to the expected masses of the parent compound and its metabolites are selected. These precursor ions are then fragmented in a collision cell, and the resulting product ions are detected. The fragmentation pattern provides a structural fingerprint of the molecule, enabling its identification ncsu.eduresearchgate.netnih.gov. The metabolic transformations that this compound may undergo include hydroxylation, demethylation, and oxidation of the purine ring, as well as conjugation reactions.

Table 2: Potential Metabolites of this compound and their Theoretical Mass-to-Charge Ratios (m/z) for LC-MS/MS Analysis

| Compound | Proposed Metabolic Transformation | Theoretical [M+H]⁺ (m/z) |

| This compound | Parent Compound | 150.0825 |

| 9-Methyl-9H-purin-2,6-diamine | Hydroxylation and Tautomerization | 166.0774 |

| 2-Amino-9-methyl-9H-purin-8(7H)-one | Oxidation | 166.0774 |

| 2-Amino-9H-purine | N-demethylation | 136.0672 |

| Glucuronide Conjugate | Glucuronidation | 326.1146 |

High-Throughput Screening (HTS) Assays for Identification of Novel Bioactive this compound Derivatives

High-Throughput Screening (HTS) is a key technology in drug discovery that allows for the rapid testing of large numbers of chemical compounds for a specific biological activity nih.govmdpi.comed.ac.uk. HTS assays can be developed to identify novel bioactive derivatives of this compound that may act as agonists or antagonists of specific biological targets.

Given the structural similarity of this compound to endogenous purines like adenine (B156593) and guanine, relevant HTS assays could target enzymes involved in purine metabolism or purinergic receptors. For instance, an HTS campaign could be designed to screen a library of this compound derivatives for inhibitory activity against purine nucleoside phosphorylase (PNP), an enzyme crucial for the purine salvage pathway acs.orgnih.gov. Inhibition of PNP is a therapeutic strategy for certain autoimmune diseases and cancers clinmedjournals.org.

Another potential target for HTS assays are adenosine (B11128) receptors, which are G protein-coupled receptors involved in a wide range of physiological processes. A competitive binding assay could be developed where derivatives of this compound compete with a known radiolabeled or fluorescently labeled ligand for binding to a specific adenosine receptor subtype imtm.cznih.govresearchgate.net. The readout for such an assay would typically be fluorescence intensity or radioactivity, measured using a microplate reader.

Table 3: Framework for a High-Throughput Screening Assay for Purine Nucleoside Phosphorylase (PNP) Inhibitors

| Assay Component | Description |

| Target | Recombinant Human Purine Nucleoside Phosphorylase (PNP) |

| Substrate | Inosine (B1671953) |

| Principle | PNP catalyzes the phosphorolysis of inosine to hypoxanthine (B114508) and ribose-1-phosphate. The production of hypoxanthine is monitored. |

| Detection Method | Conversion of hypoxanthine to uric acid by xanthine (B1682287) oxidase, which produces hydrogen peroxide. The hydrogen peroxide is then detected using a fluorescent probe (e.g., Amplex Red). |

| Assay Format | 384-well microplate |

| Readout | Fluorescence intensity |

| Controls | Positive Control: Known PNP inhibitor (e.g., Forodesine). Negative Control: DMSO (vehicle). |

Biophysical Techniques for Ligand-Target Interaction Studies (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)